molecular formula C18H13ClN2O4S2 B2873779 4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 463356-71-0

4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2873779
CAS No.: 463356-71-0
M. Wt: 420.88
InChI Key: BWHMWTAVQIWQKN-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C18H13ClN2O4S2 and its molecular weight is 420.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Multiple Biological Activities : This compound belongs to a class of chemicals that demonstrate significant in vitro growth inhibiting activity against several microbes, including potent antitubercular activity against Mycobacterium tuberculosis. Some compounds within this category have also been evaluated for their anticancer potential, highlighting their utility in identifying agents with cell type specificity across various human solid tumors (Hirpara, Parekh, & Parekh, 2003).

Antimicrobial and Anticancer Evaluation : Thiazolidinone derivatives, including 4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, have been synthesized and shown to possess considerable antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. Additionally, some derivatives have demonstrated anticancer activities, offering potential as therapeutic agents (Deep et al., 2016).

Synthetic Utility and Mechanistic Insights

Selective and Stereospecific Hydroxylation : The compound's derivatives have been studied for their synthetic utility, particularly in selective and stereospecific hydroxylation reactions. This highlights the compound's relevance in organic synthesis, offering insights into the mechanistic aspects of such transformations (Takata, Tamura, & Andō, 1985).

Nematocidal Activity : Novel derivatives containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups have been synthesized, exhibiting promising nematocidal activities. This indicates potential agricultural applications, particularly in managing nematode infestations (Liu et al., 2022).

Properties

IUPAC Name

4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S2/c1-25-14-8-10(2-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-3-5-12(19)6-4-11/h2-9,22H,1H3,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHMWTAVQIWQKN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.